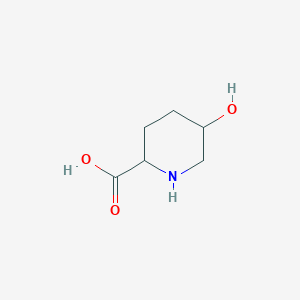

5-Hydroxypiperidine-2-carboxylic acid

Description

L-trans-5-Hydroxy-2-piperidinecarboxylic acid belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). L-trans-5-Hydroxy-2-piperidinecarboxylic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, L-trans-5-hydroxy-2-piperidinecarboxylic acid is primarily located in the cytoplasm. L-trans-5-Hydroxy-2-piperidinecarboxylic acid participates in a number of enzymatic reactions. In particular, L-trans-5-hydroxy-2-piperidinecarboxylic acid can be biosynthesized from pipecolic acid. L-trans-5-Hydroxy-2-piperidinecarboxylic acid can also be converted into methyl 5-hydroxypiperidine-2-carboxylate. Outside of the human body, L-trans-5-hydroxy-2-piperidinecarboxylic acid can be found in fruits. This makes L-trans-5-hydroxy-2-piperidinecarboxylic acid a potential biomarker for the consumption of this food product.

Structure

2D Structure

Properties

IUPAC Name |

5-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEYKDXXZCICFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926984 | |

| Record name | 5-Hydroxypiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-trans-5-Hydroxy-2-piperidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13096-31-6, 50439-45-7 | |

| Record name | 5-Hydroxypipecolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13096-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxypipecolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013096316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxypiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxypiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYPIPECOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U5R8QIF9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-trans-5-Hydroxy-2-piperidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235 °C | |

| Record name | L-trans-5-Hydroxy-2-piperidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5-Hydroxypiperidine-2-carboxylic Acid: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of 5-Hydroxypiperidine-2-carboxylic acid. This non-proteinogenic amino acid and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities. This document outlines detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows to aid in the efficient extraction and study of this compound.

Natural Sources of this compound

This compound is a naturally occurring compound found in a variety of organisms, including plants and bacteria. It is also known to be a metabolite of the amino acid L-lysine in mammals.[1] Its presence in the plant kingdom is particularly notable, where it is found in various species, often as a secondary metabolite.

Identified plant sources include:

-

Morus alba (White Mulberry): The leaves of the mulberry tree are a significant source of various alkaloids, including cis- and trans-5-hydroxypiperidine-2-carboxylic acid.[1]

-

Fagus sylvatica (European Beech): This tree is another documented source of piperidine alkaloids.

-

Calliandra angustifolia

-

Lathyrus japonicus (Sea Pea)

-

Acaciella glauca

-

Leucaena leucocephala and Leucaena glauca

-

Myroxylon sp.

-

Gymnocladus dioicus (Kentucky Coffeetree)

In Leucaena species, the compound is found in root nodules and seed coats, with Leucaena leucocephala accumulating approximately 2.3-fold higher concentrations than Leucaena glauca.[1] In Acaciella glauca, it is present in root and leaf tissues, with concentrations peaking during the flowering stages.[1] The presence of this compound in various plant tissues suggests a potential role in plant defense and development.[1]

Quantitative Data from Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and environmental conditions. While specific yield data for this compound is often not explicitly reported in the literature, the following table provides representative quantitative data for total alkaloids and related compounds from some of the identified natural sources to give an indication of potential yields.

| Natural Source | Plant Part | Compound Class/Related Compound | Reported Yield/Concentration | Reference |

| Morus alba | Leaves | Total Alkaloids | 20.05% of dry weight | [1] |

| Morus alba | Leaves | 1-deoxynojirimycin (DNJ) | 0.103% to 0.2% of dry weight | |

| Leucaena leucocephala | Root Nodules & Seed Coats | This compound | 2.3-fold higher than L. glauca | [1] |

Note: The data presented above for Morus alba refers to the total alkaloid content and a specific related alkaloid, not exclusively this compound. This data is intended to provide a general understanding of the potential for alkaloid extraction from this source.

Experimental Protocols for Isolation and Purification

The following is a detailed, multi-stage protocol for the isolation and purification of this compound from plant material, using Morus alba leaves as an example. This protocol is a composite based on established methods for the extraction of alkaloids and amino acids.

Stage 1: Extraction

This initial stage involves the extraction of crude alkaloids from the plant material.

Materials and Reagents:

-

Dried and powdered Morus alba leaves

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 2M

-

Sodium hydroxide (NaOH), 2M

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Filter paper and funnel

Protocol:

-

Maceration: Soak 100 g of dried, powdered Morus alba leaves in 1 L of methanol for 48 hours at room temperature with occasional stirring.

-

Filtration: Filter the methanolic extract through filter paper to remove solid plant material.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanolic extract.

-

Acid-Base Extraction: a. Redissolve the crude extract in 200 mL of 2M HCl. b. Wash the acidic solution three times with 100 mL of CH₂Cl₂ to remove neutral and acidic impurities. Discard the organic layers. c. Adjust the pH of the aqueous layer to 10-11 with 2M NaOH. d. Extract the basified aqueous solution three times with 150 mL of CH₂Cl₂. The alkaloids will move into the organic phase. e. Combine the organic layers and dry over anhydrous Na₂SO₄. f. Filter and concentrate the organic extract to dryness using a rotary evaporator to yield the crude alkaloid fraction.

Stage 2: Ion-Exchange Chromatography

This stage separates the target amino acid-like alkaloid from other compounds in the crude extract based on its charge.

Materials and Reagents:

-

Crude alkaloid fraction from Stage 1

-

Cation-exchange resin (e.g., Dowex 50WX8)

-

Hydrochloric acid (HCl), 0.1M

-

Ammonium hydroxide (NH₄OH), 2M

-

Chromatography column

-

pH meter

-

Fraction collector

Protocol:

-

Resin Preparation: Pack a chromatography column with the cation-exchange resin and wash it thoroughly with deionized water.

-

Equilibration: Equilibrate the resin by washing with 0.1M HCl followed by deionized water until the eluate is neutral.

-

Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of deionized water and adjust the pH to ~2 with 0.1M HCl. Load the sample onto the column.

-

Washing: Wash the column with several column volumes of deionized water to remove any unbound, neutral, or anionic compounds.

-

Elution: Elute the bound compounds with a linear gradient of ammonium hydroxide (0.1M to 2M). This compound, being an amino acid, will elute as the pH increases.

-

Fraction Collection: Collect fractions using a fraction collector and monitor the fractions for the presence of the target compound using Thin Layer Chromatography (TLC) with a suitable staining reagent (e.g., ninhydrin).

-

Pooling and Concentration: Pool the fractions containing the desired compound and concentrate them under reduced pressure.

Stage 3: Preparative High-Performance Liquid Chromatography (HPLC)

This final stage provides high-resolution purification of the target compound.

Materials and Reagents:

-

Concentrated fraction from Stage 2

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid or Trifluoroacetic acid (TFA), HPLC grade

-

Preparative HPLC system with a suitable column (e.g., C18)

-

Lyophilizer

Protocol:

-

Sample Preparation: Dissolve the concentrated fraction from the ion-exchange step in the initial mobile phase.

-

Method Development: Develop a suitable gradient elution method on an analytical HPLC system to achieve good separation of the target compound from any remaining impurities. A typical starting point would be a gradient of 5% to 50% ACN in water with 0.1% formic acid over 30 minutes.

-

Preparative Separation: Scale up the analytical method to the preparative HPLC system. Inject the sample and collect the fraction corresponding to the peak of this compound.

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

-

Lyophilization: Lyophilize the pure fraction to obtain the final product as a solid.

Signaling Pathways and Experimental Workflows

Biosynthesis of N-Hydroxypipecolic Acid (NHP)

This compound is an intermediate in the biosynthesis of N-hydroxypipecolic acid (NHP), a key signaling molecule in plant systemic acquired resistance (SAR). The pathway starts with the amino acid L-lysine.

Caption: Biosynthesis pathway of N-Hydroxypipecolic acid (NHP) from L-Lysine.

Experimental Workflow for Isolation

The following diagram illustrates the overall workflow for the isolation and purification of this compound from a plant source.

Caption: General workflow for the isolation of this compound.

References

An In-depth Technical Guide to (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid: Structure, Stereochemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid. It includes a summary of its known biological activities, detailed experimental protocols for its synthesis and analysis, and logical workflows to aid in its application in research and drug development.

Core Chemical Identity and Structure

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid, also known by its synonym cis-5-Hydroxy-L-pipecolic acid, is a non-proteinogenic cyclic amino acid. Its structure consists of a piperidine ring substituted with a carboxylic acid at position 2 and a hydroxyl group at position 5. The stereochemistry is defined as (2S,5S), indicating a specific spatial arrangement of these functional groups.

Molecular Formula: C₆H₁₁NO₃[][2]

Molecular Weight: 145.16 g/mol [][2]

IUPAC Name: (2S,5S)-5-hydroxypiperidine-2-carboxylic acid[][2]

CAS Number: 63088-78-8[2]

Synonyms: cis-5-Hydroxy-L-pipecolic acid, L-cis-5-Hydroxypipecolic acid[]

The "cis" designation in its synonym refers to the relative stereochemistry of the substituents on the piperidine ring, where the hydroxyl group and the carboxylic acid group are on the same face of the ring.

Stereochemistry

The stereochemistry of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is crucial for its biological activity and its interaction with chiral environments such as enzymes and receptors. The "S" configuration at both chiral centers, C2 and C5, defines its specific three-dimensional shape. This defined stereochemistry is a key consideration in its synthesis and its application as a chiral building block in medicinal chemistry.

Physicochemical and Spectroscopic Data

A summary of the available physicochemical and spectroscopic data for (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is presented below. Due to the limited availability of comprehensive experimental data in publicly accessible literature, some values are predicted or are for closely related analogs.

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 258 °C | [] |

| Boiling Point | 354.8 ± 42.0 °C (at 760 mmHg) | [] |

| Density | 1.299 ± 0.06 g/cm³ | [] |

| pKa (predicted) | pK₁: 3.88 (Carboxylic Acid) | [3] |

| pKa (analog) | pK₁: 3.73 (+1); pK₂: 10.72 (0) (for Piperidine-4-carboxylic acid at 25°C) | [4] |

| Water Solubility (analog) | Soluble (for Piperidine-4-carboxylic acid) | [4] |

Spectroscopic Data

Synthesis and Experimental Protocols

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid can be synthesized through various chemical and enzymatic routes. Below are representative experimental protocols and a workflow for its synthesis.

General Synthetic Workflow

A common strategy for the synthesis of piperidine derivatives involves the stereoselective functionalization of a suitable starting material, often a chiral precursor. An enzymatic approach offers a highly specific method for introducing the hydroxyl group with the correct stereochemistry.

Experimental Protocol: Enzymatic Hydroxylation of L-Pipecolic Acid

This protocol is based on the principle of using a specific hydroxylase to introduce a hydroxyl group at the C5 position of L-pipecolic acid in a stereospecific manner.

Objective: To synthesize (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid from L-pipecolic acid.

Materials:

-

L-Pipecolic acid

-

2-oxoglutarate-dependent L-pipecolic acid hydroxylase (recombinantly expressed)

-

Phosphate buffer (pH 7.0)

-

2-oxoglutarate

-

Ascorbate

-

Fe(II) source (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O)

-

Cation exchange resin for purification

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of L-pipecolic acid in phosphate buffer.

-

Cofactor Addition: Add 2-oxoglutarate, ascorbate, and the Fe(II) source to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding the purified 2-oxoglutarate-dependent L-pipecolic acid hydroxylase.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 24-48 hours).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as HPLC, to determine the conversion of the starting material to the product.

-

Reaction Quenching: Terminate the reaction by denaturing the enzyme, for example, by adding an acid or by heat treatment.

-

Purification: a. Remove the denatured enzyme by centrifugation or filtration. b. Apply the supernatant to a cation exchange column. c. Wash the column with deionized water to remove unreacted starting material and other non-basic components. d. Elute the product, (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid, using an appropriate buffer or an aqueous ammonia solution.

-

Characterization: Lyophilize the eluted fractions containing the pure product and characterize its identity and purity using NMR and mass spectrometry.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the acid dissociation constants (pKa) of amino acids.[3]

Objective: To determine the pKa values of the carboxylic acid and the piperidine nitrogen of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid.

Materials:

-

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

Deionized water

-

Calibrated pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a sample of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid and dissolve it in a known volume of deionized water.

-

Acidification: Add a stoichiometric excess of standardized HCl to the solution to ensure both the carboxylic acid and the piperidine nitrogen are fully protonated.

-

Titration: Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Data Collection: Record the pH of the solution after each addition of NaOH.

-

Data Analysis: a. Plot the pH of the solution against the volume of NaOH added to generate a titration curve. b. The curve should exhibit two equivalence points. The first pKa (for the carboxylic acid) is the pH at the midpoint of the first buffer region. The second pKa (for the piperidine nitrogen) is the pH at the midpoint of the second buffer region.

Biological Activity and Potential Applications

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a versatile chiral building block with potential applications in medicinal chemistry. The piperidine scaffold is a common motif in many biologically active compounds.

Role as a Chiral Precursor

Due to its defined stereochemistry and functional groups (a secondary amine, a carboxylic acid, and a hydroxyl group), this molecule serves as a valuable starting material for the synthesis of more complex molecules, including potential drug candidates.[2] Its stereocenters can be used to impart chirality to the target molecules, which is often a critical determinant of pharmacological activity.[2]

Potential as an Enzyme Inhibitor Scaffold

Derivatives of hydroxypiperidine carboxylic acids have been investigated as inhibitors of various enzymes. While specific inhibitory data for the parent compound is not widely reported, its structural features suggest it could serve as a scaffold for the design of inhibitors for enzymes such as:

-

Glycosidases: Some hydroxylated pipecolic acid stereoisomers have shown inhibitory activity against glycosidases, enzymes involved in carbohydrate metabolism. This suggests a potential therapeutic application in conditions like diabetes.

-

Other Enzymes: The piperidine ring is a privileged scaffold in drug discovery and has been incorporated into inhibitors of a wide range of enzymes.

Potential in Neuroscience

Given that piperidine-3-carboxylic acid (nipecotic acid) is a known GABA uptake inhibitor, there is interest in exploring the neurological activity of other piperidine carboxylic acid derivatives.[3] While direct evidence for (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is limited, its structural similarity to endogenous neurotransmitters suggests that it or its derivatives could potentially interact with neurotransmitter receptors or transporters.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from the core molecule to its potential therapeutic applications.

Conclusion

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a chiral molecule with significant potential in synthetic and medicinal chemistry. Its well-defined stereochemistry and multiple functional groups make it an attractive building block for the creation of novel, biologically active compounds. While comprehensive data on its own biological activity is still emerging, its structural relationship to known pharmacophores suggests that it is a valuable tool for the development of new therapeutics, particularly in the areas of enzyme inhibition and neuroscience. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

The Biological Activity of 5-Hydroxypipecolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxypipecolic acid, specifically N-hydroxypipecolic acid (NHP), has emerged as a pivotal signaling molecule in the orchestration of Systemic Acquired Resistance (SAR) in plants. This non-protein amino acid, derived from L-lysine, acts as a potent immunomodulator, priming plants for a more robust and rapid defense against a broad spectrum of pathogens. This technical guide provides an in-depth overview of the biological activity of 5-hydroxypipecolic acid, focusing on its role in plant immunity. It includes a comprehensive summary of quantitative data, detailed experimental protocols for its study, and a visualization of its core signaling pathway. While its role in plants is increasingly well-understood, its biological functions in mammalian systems remain largely unexplored, presenting an open frontier for future research.

Introduction

5-Hydroxypipecolic acid is a derivative of pipecolic acid, a cyclic amino acid. In recent years, the N-hydroxylated form, N-hydroxypipecolic acid (NHP), has been identified as a critical mobile signal in the establishment of Systemic Acquired Resistance (SAR) in a wide range of plant species, including both monocots and dicots.[1][2] SAR is a long-lasting, broad-spectrum immune response that is activated throughout a plant following a localized pathogen infection. NHP accumulates systemically after an initial infection and primes distal tissues for an enhanced defense response.[3]

While the biological significance of NHP in the plant kingdom is well-documented, its role in other biological systems is less clear. It has been identified as a minor metabolite of L-lysine in mammals, but its specific physiological functions are largely unknown.[4] There is some preliminary research suggesting potential neuropharmacological applications of certain isomers of hydroxypipecolic acid, though this area requires further investigation.[5] This guide will focus on the well-established biological activity of 5-hydroxypipecolic acid in the context of plant immunity.

Quantitative Data on the Biological Activity of 5-Hydroxypipecolic Acid

The following tables summarize the quantitative data related to the biological activity of 5-hydroxypipecolic acid (NHP) in inducing plant immune responses.

Table 1: Exogenous Application of N-Hydroxypipecolic Acid (NHP) for SAR Induction

| Plant Species | Application Method | NHP Concentration | Observed Effect | Reference(s) |

| Arabidopsis thaliana | Leaf Infiltration | 1 mM | Induction of SAR, rescue of fmo1 mutant SAR deficiency | [6] |

| Arabidopsis thaliana | Soil Drench | 1 mM | Induction of SAR | [3] |

| Solanum lycopersicum (Tomato) | Leaflet Infiltration | 1 mM | Induction of disease resistance in neighboring leaflets | [7] |

| Capsicum annuum (Pepper) | Leaf Infiltration | 2 mM | Induction of SAR | [7] |

| Cucumis sativus (Cucumber) | Leaf Application | 1 mM | Triggered acquired resistance | [2] |

| Nicotiana tabacum (Tobacco) | Leaf Application | 1 mM | Triggered acquired resistance | [2] |

| Brachypodium distachyon | Leaf Application | 1 mM | Triggered acquired resistance | [2] |

| Hordeum vulgare (Barley) | Leaf Application | 1 mM | Triggered acquired resistance | [2] |

Table 2: Endogenous Levels of N-Hydroxypipecolic Acid (NHP) in Plants After Pathogen Infection

| Plant Species | Pathogen | Time Post-Infection | NHP Concentration (µg/g Fresh Weight) | Fold Increase | Reference(s) |

| Cucumis sativus (Cucumber) | Pseudomonas syringae pv. lachrymans | 5 days | ~1.5 | - | [1] |

| Nicotiana tabacum (Tobacco) | Pseudomonas syringae | 72 hours | ~6 | - | [2] |

| Hordeum vulgare (Barley) | Fungal pathogen | 5 days | ~0.1 | 2- to 10-fold | [1][2] |

| Escherichia coli (engineered) | - | 48 hours | 326.42 mg/L (in culture) | - | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 5-hydroxypipecolic acid's biological activity.

Protocol for Exogenous Application of N-Hydroxypipecolic Acid to Induce Systemic Acquired Resistance (SAR)

This protocol is adapted from methodologies used in the study of SAR in Arabidopsis thaliana, tomato, and pepper.[6][7]

Materials:

-

N-hydroxypipecolic acid (NHP)

-

10 mM MgCl₂ solution

-

Sterile distilled water

-

Needleless syringe (1 mL)

-

Plants (e.g., 4 to 5-week-old Arabidopsis, tomato, or pepper plants)

Procedure:

-

Preparation of NHP solution: Prepare a 1 mM or 2 mM solution of NHP in 10 mM MgCl₂. For a mock control, use the 10 mM MgCl₂ solution alone.

-

Plant preparation: Use healthy, well-watered plants of the appropriate age.

-

Leaf infiltration:

-

Select two to three lower leaves of the plant for infiltration.

-

Using a 1 mL needleless syringe, gently press the tip against the abaxial (underside) of the leaf.

-

Slowly and carefully infiltrate the NHP solution or mock solution into the leaf until a small water-soaked area is visible. Avoid causing excessive damage to the leaf tissue.

-

-

Incubation: Incubate the treated plants under standard growth conditions for 24 to 48 hours to allow for the systemic signal to propagate.

-

Pathogen challenge: After the incubation period, challenge the upper, non-infiltrated leaves with a suitable pathogen (e.g., a suspension of Pseudomonas syringae).

-

Disease assessment: Quantify disease progression at appropriate time points (e.g., 3-5 days post-infection) by measuring bacterial titers or scoring disease symptoms.

Protocol for Extraction and Quantification of N-Hydroxypipecolic Acid from Plant Tissue using LC-MS/MS

This protocol is based on established methods for the analysis of NHP in plant tissues.[9][10][11]

Materials:

-

Plant tissue (fresh, flash-frozen in liquid nitrogen)

-

Extraction solvent: 80:20 (v/v) methanol:water, pre-chilled to -20°C

-

Internal standard (e.g., D₉-NHP)

-

Ball mill or tissue homogenizer

-

Microcentrifuge tubes (2 mL)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

LC-MS/MS system

Procedure:

-

Sample Homogenization:

-

Weigh approximately 50-100 mg of frozen plant tissue into a 2 mL microcentrifuge tube containing two steel beads.

-

Homogenize the tissue to a fine powder using a ball mill or tissue lyser.

-

-

Extraction:

-

Add 1 mL of pre-chilled 80:20 methanol:water containing the internal standard to the homogenized tissue.

-

Vortex vigorously for 1 minute.

-

Incubate on a rotator at 4°C for 20 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

-

Sample Cleanup:

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reversed-phase column. The mobile phase typically consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A gradient elution is used to separate the analytes.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the parent and fragment ions for NHP and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

Quantification:

-

Generate a standard curve using known concentrations of NHP.

-

Calculate the concentration of NHP in the plant samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Signaling Pathways

The biological activity of 5-hydroxypipecolic acid in plant immunity is mediated through a well-defined signaling pathway that is closely integrated with salicylic acid (SA) signaling.

References

- 1. academic.oup.com [academic.oup.com]

- 2. N-hydroxypipecolic acid: a general and conserved activator of systemic plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mobile SAR signal N-hydroxypipecolic acid induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 5-Hydroxypiperidine-2-carboxylic acid | 13096-31-6 [smolecule.com]

- 5. Buy (2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride | 138662-59-6 [smolecule.com]

- 6. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Frontiers | An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. europeanreview.org [europeanreview.org]

- 11. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxypiperidine-2-carboxylic acid derivatives and analogs

An In-Depth Technical Guide to 5-Hydroxypiperidine-2-carboxylic Acid: Derivatives, Analogs, and Applications

Abstract

This compound (5-HPA) is a naturally occurring, chiral heterocyclic compound that has garnered significant attention from the scientific community. As a functionalized piperidine, it serves as a valuable scaffold and building block in medicinal chemistry and drug development. Its presence in various plants and as a metabolite of L-lysine in mammals hints at its diverse biological roles. This technical guide provides a comprehensive overview of 5-HPA, its derivatives, and analogs, focusing on synthesis strategies, chemical reactivity, biological activities, and therapeutic potential. It is intended for researchers, chemists, and pharmacologists engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is an organic compound featuring a piperidine ring substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[1] The stereochemistry of these substituents is crucial, as different isomers can exhibit distinct biological activities and interactions with molecular targets.[2] The (2S,5S) and (2S,5R) stereoisomers are particularly relevant in research.

This molecule is found in natural sources such as the plants Calliandra angustifolia, Morus alba (White Mulberry), and Lathyrus japonicus (Sea Pea).[1][][4] In mammals, it is recognized as a minor metabolite of the amino acid L-lysine, formed via the pipecolate pathway.[1] Its unique structure makes it a versatile starting material for the synthesis of more complex molecules, including novel pharmaceuticals.[2] The piperidine core is a common motif in many biologically active compounds, and the presence of hydroxyl and carboxylic acid groups provides convenient handles for chemical modification to explore structure-activity relationships (SAR).

Synthesis and Biosynthesis

The generation of 5-HPA can be achieved through biological pathways or various chemical synthesis routes.

Biosynthesis from L-Lysine

In biological systems, 5-HPA is derived from L-lysine through the pipecolate pathway. The key transformation steps involve the oxidative deamination of L-lysine to form an α-keto-ε-aminocaproate intermediate, which then spontaneously cyclizes. Subsequent reduction and hydroxylation steps lead to the formation of 5-hydroxypipecolic acid.

Chemical Synthesis Strategies

Several synthetic routes have been developed to produce 5-HPA and its derivatives. Common strategies include:

-

From Piperidine Derivatives: Utilizing commercially available piperidines, the synthesis involves targeted hydroxylation and carboxylation reactions.[1]

-

From Glutamic or Pyroglutamic Acid: These chiral starting materials can be converted to 5-HPA through processes involving homologation (carbon chain extension) and cyclization.[5]

-

Multi-step Synthesis: Complex routes often employ protection-deprotection strategies to manage the reactive functional groups and ensure stereochemical control.[1]

A patent (US9790181B2) details an industrial method for producing (2S,5S)/(2R,5R)-5-hydroxypiperidine-2-carboxylic acid, highlighting its importance as a synthetic intermediate.[5]

Chemical Properties and Reactivity

The chemical versatility of 5-HPA stems from its three key functional groups: a secondary amine, a hydroxyl group, and a carboxylic acid. These sites allow for a variety of chemical modifications to produce a library of derivatives.

-

Esterification: The carboxylic acid can react with alcohols to form esters, which can alter the compound's polarity and pharmacokinetic properties.[1][2]

-

Amide Formation: Reaction of the carboxylic acid with amines yields amides. This is a fundamental transformation in medicinal chemistry for creating peptide-like structures or modifying receptor interactions.[2]

-

Oxidation: The secondary alcohol (hydroxyl group) can be oxidized to a ketone, creating a 5-oxo-piperidine-2-carboxylic acid derivative.[1]

-

Decarboxylation: Under certain conditions, the carboxylic acid group can be removed to yield a 5-hydroxypiperidine analog.[1]

-

N-Alkylation/Acylation: The secondary amine in the piperidine ring is nucleophilic and can be readily alkylated or acylated to introduce various substituents.

Biological Activity and Therapeutic Potential

Derivatives and analogs of 5-HPA are being investigated for a range of therapeutic applications, leveraging the privileged piperidine scaffold.

-

Antimicrobial Agents: (2S,5S)/(2R,5R)-5-hydroxypiperidine-2-carboxylic acid is a valuable intermediate for the synthesis of β-lactamase inhibitors.[5] These inhibitors are crucial for combating bacterial resistance to β-lactam antibiotics. Furthermore, its potential role as a siderophore (iron-chelating molecule) in bacteria suggests it could be a target for developing novel antibacterial agents that interfere with iron acquisition.[1]

-

Neuroprotective Agents: Research indicates that 5-HPA and its derivatives may possess neuroprotective properties.[1] Compounds based on this structure have shown potential in modulating neurotransmitter pathways, suggesting applications in treating neurological disorders.[2]

-

Anticancer Activity: The piperidine ring is a core component of many anticancer agents. A study on a specific synthetic piperidine derivative, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride, demonstrated significant cytotoxic effects on A549 lung cancer cells.

-

Agricultural Applications: The presence of 5-HPA in plants suggests a role in defense mechanisms against herbivores or pathogens.[1] For example, it has been shown to disrupt herbivore digestion by inhibiting certain enzymes.

Quantitative Biological Data

While extensive research highlights the qualitative biological activities of the 5-HPA scaffold, specific quantitative data such as IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values for 5-HPA itself and its direct derivatives are not widely reported in publicly available literature. However, data from related piperidine derivatives can illustrate the therapeutic potential of this chemical class.

| Compound Class | Target/Assay | Activity Type | Value | Reference |

| Substituted Piperidinium | A549 Lung Cancer Cells | Cytotoxicity | IC₅₀: 32.43 µM | [6] |

| Guanidino Tertiary Amides | S. aureus | Antibacterial | MIC: 1–2 µg/mL | [7] |

| Guanidino Tertiary Amides | E. coli | Antibacterial | MIC: 4–8 µg/mL | [7] |

| 5-oxopyrrolidine derivative | Multidrug-resistant S. aureus | Antibacterial | MIC: 1–8 µg/mL | [8] |

Note: The compounds listed are structurally related piperidine or heterocyclic analogs, not direct derivatives of 5-HPA. The data is presented to illustrate the potential biological activity within this structural class.

Experimental Protocols

Detailed and reproducible experimental methods are critical for research and development. Below are representative protocols for the synthesis and biological evaluation of 5-HPA analogs.

Protocol: Multi-step Synthesis of a Protected 5-HPA Ester

This protocol is a generalized example based on synthetic strategies starting from pyroglutamic acid derivatives, involving homologation, cyclization, and functional group manipulation.

-

Step 1: Homologation of Protected Pyroglutamic Acid: A protected pyroglutamic acid ester is subjected to a homologation reaction (e.g., Arndt-Eistert synthesis) to extend the carbon chain by one unit, forming a protected β-amino acid derivative.

-

Step 2: Reduction and Hydroxylation: The ester group is selectively reduced to an aldehyde. A subsequent stereoselective hydroxylation or reduction step is performed on a precursor to introduce the C5-hydroxyl group. Protecting groups are used to ensure regioselectivity.

-

Step 3: Reductive Amination and Cyclization: The terminal aldehyde undergoes intramolecular reductive amination, which facilitates the cyclization to form the protected this compound ester ring system.

-

Step 4: Deprotection: The protecting groups on the nitrogen and hydroxyl functionalities are removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group, hydrogenolysis for a benzyl group) to yield the final product.

-

Step 5: Purification: The crude product is purified using techniques such as flash column chromatography or recrystallization to obtain the highly pure 5-HPA derivative. Purity is confirmed by NMR, LC-MS, and HPLC.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard method for assessing the anticancer activity of a synthesized compound on a cell line, such as A549 lung cancer cells.

-

Cell Culture: A549 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture media to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells receive vehicle only.

-

MTT Addition: After incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at 0.5 mg/mL) and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

This compound and its analogs represent a promising class of compounds with a wide range of potential therapeutic applications. The chiral piperidine core is a well-established privileged structure in drug discovery, and the functional groups of 5-HPA provide a rich platform for synthetic modification and the development of novel derivatives. While its roles as a precursor to β-lactamase inhibitors and a potential neuroprotective agent are areas of active research, further exploration is needed to fully elucidate its biological mechanisms and therapeutic utility. Future work should focus on synthesizing diverse libraries of 5-HPA derivatives and conducting systematic quantitative screening to identify lead compounds for antimicrobial, anticancer, and neurological applications.

References

- 1. Buy this compound | 13096-31-6 [smolecule.com]

- 2. Buy (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | 63088-78-8 [smolecule.com]

- 4. labshake.com [labshake.com]

- 5. US9790181B2 - Method for producing this compound - Google Patents [patents.google.com]

- 6. nwmedj.org [nwmedj.org]

- 7. Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Role of 5-Hydroxypiperidine-2-carboxylic Acid in Plant Defense Mechanisms: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Hydroxypiperidine-2-carboxylic acid, a non-protein amino acid derived from L-lysine, is a pivotal molecule in the intricate defense network of plants. While it exhibits direct anti-herbivore properties, its most significant role lies in its function as a precursor to N-hydroxypipecolic acid (NHP), a key signaling molecule that orchestrates Systemic Acquired Resistance (SAR). This technical guide provides a comprehensive overview of the biosynthesis of this compound, its central role in the NHP-mediated SAR signaling cascade, its direct effects on pests and pathogens, and detailed experimental protocols for its study.

Biosynthesis of this compound

This compound is synthesized from L-lysine through the pipecolate pathway. This pathway is a branch of lysine catabolism and is initiated in response to pathogen attack. The key enzymatic steps are outlined below.

Role in Systemic Acquired Resistance (SAR) Signaling

Upon pathogen recognition, the biosynthesis of this compound and its subsequent conversion to NHP are induced. NHP then acts as a mobile signal, translocating from the site of infection to distal tissues, where it primes the plant for a more robust and rapid defense response against subsequent attacks. The NHP signaling pathway is intricately linked with the salicylic acid (SA) pathway, a cornerstone of plant immunity.

Direct Anti-herbivore and Antimicrobial Activity

Beyond its role in signaling, this compound has been shown to possess direct defensive properties.

Insecticidal Activity

Studies have indicated that this compound can disrupt the digestive processes of certain insect herbivores. It acts as an inhibitor of serine proteases in the midgut of lepidopteran larvae, leading to reduced nutrient uptake and impaired growth.

Antifungal Activity

While less documented than its role in SAR and insect defense, preliminary studies suggest that piperidine alkaloids, including derivatives of this compound, can exhibit antifungal properties against a range of phytopathogenic fungi. The exact mechanisms of action are still under investigation but may involve disruption of fungal cell membranes or inhibition of essential metabolic pathways.

Quantitative Data

The concentration of this compound and its derivatives can vary significantly depending on the plant species, tissue type, and the presence of biotic or abiotic stressors.

| Plant Species | Tissue | Condition | Compound | Concentration | Reference |

| Leucaena leucocephala | Leaf | Herbivore Infestation | This compound | > 1.2 mM | [1] |

| Cucumis sativus (Cucumber) | Unstressed Leaf | - | Pipecolic Acid (Pip) | ~10 µg/g FW | [2] |

| Cucumis sativus (Cucumber) | P. syringae infected Leaf | 5 dpi | N-hydroxypipecolic acid (NHP) | ~1.5 µg/g FW | [2] |

| Nicotiana tabacum (Tobacco) | P. syringae infected Leaf | 72 hpi | Pip and NHP | ~6 µg/g FW (each) | [2] |

| Hordeum vulgare (Barley) | Fungal infected Leaf | 5 dpi | Pipecolic Acid (Pip) | ~30 µg/g FW | [2] |

| Hordeum vulgare (Barley) | Fungal infected Leaf | 5 dpi | N-hydroxypipecolic acid (NHP) | ~0.1 µg/g FW | [2] |

Table 1: Concentration of this compound and Related Compounds in Plant Tissues. FW = Fresh Weight, dpi = days post-inoculation, hpi = hours post-inoculation.

| Target Organism | Compound | Effective Concentration (IC₅₀/MIC) | Activity | Reference |

| Heteropsylla cubana | This compound | > 1.2 mM in leaves | 40% reduction in infestation | [1] |

| Monilinia roreri | Benzoic acid derivatives | 3.0 ± 0.8 µM | Antifungal | [3] |

| Fusarium solani | Dihydrochalcones and acid derivatives | 32.5 - 101.8 µM | Antifungal | [3] |

| Phytophthora sp. | Dihydrochalcones and benzoic acid derivatives | 26.7 - 83.3 µM | Antifungal | [3] |

Table 2: Efficacy of this compound and Related Compounds against Pests and Pathogens. IC₅₀ = half maximal inhibitory concentration, MIC = minimum inhibitory concentration.

Experimental Protocols

Extraction of this compound from Plant Tissue

This protocol outlines a general procedure for the extraction of non-protein amino acids, including this compound, from plant material.

Materials and Reagents:

-

Fresh or flash-frozen plant tissue (e.g., leaves)

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

80% Methanol (HPLC grade)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Microcentrifuge

-

Syringe filters (0.22 µm)

-

LC-MS vials

Procedure:

-

Harvest approximately 100 mg of plant tissue and immediately flash-freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

-

Transfer the powdered tissue to a microcentrifuge tube.

-

Add 1 mL of 80% methanol to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate the mixture at 4°C for 1 hour with occasional shaking.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

-

Store the extract at -20°C until analysis.

Quantification by LC-MS/MS

This protocol provides a general framework for the quantification of this compound using liquid chromatography-tandem mass spectrometry.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. N-hydroxypipecolic acid: a general and conserved activator of systemic plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Activity of Chemical Constituents from Piper pesaresanum C. DC. and Derivatives against Phytopathogen Fungi of Cocoa - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxypiperidine-2-carboxylic Acid: A Scoping Review and Future Directions for Neuroprotective Drug Discovery

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the current scientific landscape surrounding 5-Hydroxypiperidine-2-carboxylic acid and its potential neuroprotective properties. It is important to note that, as of the date of this publication, direct experimental evidence demonstrating the neuroprotective efficacy of this specific compound is limited in the public domain. This whitepaper, therefore, synthesizes information from related compounds and proposes a theoretical framework and future research directions to explore its potential.

Executive Summary

This compound is a naturally occurring amino acid derivative found in various plant species. Its structural similarity to pipecolic acid, a metabolite implicated in various neurological processes, and the demonstrated biological activities of other hydroxylated pipecolic acid derivatives, suggest that it may possess uninvestigated neuroprotective properties. This document summarizes the existing knowledge on this compound and its parent compound, pipecolic acid. It further hypothesizes potential neuroprotective mechanisms of action, including antioxidant effects and modulation of excitatory neurotransmission. Finally, a roadmap for future preclinical research is proposed, outlining key in vitro and in vivo studies essential for validating its potential as a therapeutic agent for neurodegenerative diseases.

Introduction to this compound

This compound, also known as 5-hydroxypipecolic acid, is a heterocyclic amino acid. It exists as different stereoisomers, with the (2S,5S) and (2S,5R) forms being of particular interest.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | This compound |

| Natural Sources | Morus alba (White Mulberry), Calliandra angustifolia, Lathyrus japonicus |

The Ambiguous Role of the Parent Compound: Pipecolic Acid

Understanding the biological context of this compound necessitates an examination of its parent compound, pipecolic acid. Pipecolic acid is a metabolite of lysine and its levels are altered in several metabolic disorders with neurological symptoms.[1][2] However, its role in neuroprotection is not straightforward.

Some studies suggest that elevated levels of pipecolic acid can be neurotoxic, inducing oxidative stress and apoptosis in neuronal cells.[1] Conversely, other research points towards its involvement in neuromodulation and its potential as a biomarker for certain neurological conditions.[2][3] This dual role underscores the importance of investigating derivatives like this compound, as the addition of a hydroxyl group could significantly modify its pharmacological profile.

Hypothesized Neuroprotective Mechanisms of this compound

Based on the limited available data and the known activities of structurally related compounds, two primary mechanisms for the potential neuroprotective effects of this compound are proposed:

Antioxidant Activity

Oxidative stress is a key pathological feature of many neurodegenerative diseases. A study on 4-hydroxypipecolic acid, an isomer of the title compound, demonstrated significant antioxidant effects in vivo.[4] It was shown to decrease lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as catalase, glutathione peroxidase, and superoxide dismutase.[4] It is plausible that this compound shares these antioxidant properties due to the presence of the hydroxyl group on the piperidine ring, which could act as a radical scavenger.

Caption: Proposed antioxidant mechanism of this compound.

Modulation of Excitatory Neurotransmission

The piperidine-2-carboxylic acid scaffold is a core structure in several known N-methyl-D-aspartate (NMDA) receptor antagonists.[5][6][7] Overactivation of NMDA receptors leads to excitotoxicity, a major contributor to neuronal death in stroke and other neurodegenerative conditions. It is conceivable that this compound could act as a modulator of NMDA receptors, thereby preventing excessive calcium influx and subsequent cell death pathways.

Caption: Hypothetical modulation of the NMDA receptor by this compound.

A Proposed Roadmap for Future Research

To validate the neuroprotective potential of this compound, a systematic preclinical evaluation is required. The following sections outline proposed experimental protocols.

In Vitro Studies

A tiered in vitro screening approach is recommended to assess the compound's efficacy and mechanism of action.[8][9]

Table 2: Proposed In Vitro Neuroprotection Assays

| Assay | Cell Line | Neurotoxic Insult | Endpoint Measurement | Rationale |

| Primary Screening | ||||

| MTT/MTS Assay | SH-SY5Y or HT22 | H₂O₂ or Glutamate | Cell Viability | Initial assessment of cytoprotection against oxidative stress or excitotoxicity. |

| LDH Release Assay | SH-SY5Y or HT22 | H₂O₂ or Glutamate | Cell Membrane Integrity | Complements viability assays by measuring cell death. |

| Mechanism of Action | ||||

| DCFH-DA Assay | SH-SY5Y or Primary Neurons | H₂O₂ | Intracellular ROS Levels | Quantifies antioxidant capacity. |

| JC-1 Staining | SH-SY5Y or Primary Neurons | H₂O₂ or Glutamate | Mitochondrial Membrane Potential | Assesses mitochondrial health. |

| Calcium Imaging (e.g., Fura-2) | Primary Cortical Neurons | NMDA | Intracellular Ca²⁺ Concentration | Investigates modulation of NMDA receptor activity. |

| Western Blot | SH-SY5Y or Primary Neurons | H₂O₂ or Glutamate | Levels of apoptotic markers (cleaved caspase-3), antioxidant enzymes (SOD, CAT) | Elucidates downstream signaling pathways. |

Experimental Protocol: In Vitro Oxidative Stress Model

-

Cell Culture: Plate SH-SY5Y human neuroblastoma cells in 96-well plates at a density of 1x10⁴ cells/well and allow to adhere for 24 hours.

-

Compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) for 2 hours.

-

Induction of Oxidative Stress: Introduce hydrogen peroxide (H₂O₂) to a final concentration of 100 µM to induce oxidative stress.

-

Incubation: Incubate for 24 hours at 37°C.

-

Assessment of Cell Viability:

-

Add MTT reagent (5 mg/mL) and incubate for 4 hours.

-

Solubilize formazan crystals with DMSO.

-

Measure absorbance at 570 nm.

-

Calculate cell viability relative to untreated controls.

-

References

- 1. Pipecolic acid induces oxidative stress in vitro in cerebral cortex of young rats and the protective role of lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pipecolic acid as a diagnostic marker of pyridoxine-dependent epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pipecolic Acid, a Putative Mediator of the Encephalopathy of Cerebral Malaria and the Experimental Model of Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-diabetic and anti-oxidative effects of 4-hydroxypipecolic acid in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]

- 8. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel approach to screening for new neuroprotective compounds for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Hydroxypiperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxypiperidine-2-carboxylic acid, also known as 5-hydroxypipecolic acid, is a heterocyclic, non-proteinogenic alpha-amino acid. As a derivative of piperidine, this compound and its stereoisomers are of significant interest in medicinal chemistry and drug development due to their presence in natural products and their potential as building blocks for novel therapeutics.[1][][3] Understanding the physicochemical properties of this compound is fundamental to harnessing its potential in pharmaceutical applications, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the known physicochemical data, detailed experimental protocols for their determination, and relevant biological pathways.

Core Physicochemical Properties

Table 1: General and Stereoisomer-Specific Properties

| Property | Value | Stereoisomer | Data Type | Source |

| Molecular Formula | C₆H₁₁NO₃ | General | - | [1][] |

| Molecular Weight | 145.16 g/mol | General | - | [1][] |

| Melting Point | 235 °C | Not Specified | Experimental | [4][5] |

| 258 °C | (2S,5S) | Experimental | [] | |

| logP | -2.3 | General | Computed (XLogP3) | [5] |

Note: The discrepancy in melting points suggests that this property is dependent on the specific stereoisomer of the compound.

Table 2: Spectroscopic Data Summary

| Spectroscopy Type | Data Availability | Source / Notes |

| ¹³C NMR | Available | SpectraBase / Wiley-VCH GmbH[5] |

| GC-MS | Available | NIST Mass Spectrometry Data Center[5] |

| MS-MS | Available | Human Metabolome Database (HMDB)[5] |

Note: Detailed spectral data can be accessed through the referenced databases.

Experimental Protocols for Physicochemical Property Determination

This section outlines the standard, detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa values of the carboxylic acid and the piperidine nitrogen are crucial for understanding the ionization state of the molecule at physiological pH.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a precise amount of this compound in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stirrer.

-

Acidic Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments from a burette. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), again recording the pH after each incremental addition.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa values are determined from the pH at the half-equivalence points. For a molecule with two ionizable groups like this compound, two pKa values will be obtained, corresponding to the carboxylic acid and the piperidine nitrogen.

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its membrane permeability and overall distribution.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

-

Partitioning: In a separatory funnel or a suitable vial, combine a known volume of the aqueous sample solution with a known volume of the pre-saturated n-octanol.

-

Equilibration: Seal the container and shake it for a predetermined period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure a complete and clean separation of the n-octanol and aqueous layers.

-

Concentration Analysis: Carefully remove aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Aqueous Solubility

Aqueous solubility is a key determinant of a drug's dissolution rate and bioavailability.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of an aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

-

Phase Separation: After equilibration, filter the suspension through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid particles.

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

Result Expression: The aqueous solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).

Biological Pathways and Experimental Workflows

Lysine Catabolism (Pipecolate Pathway)

In mammals and plants, this compound is a metabolite in the catabolism of L-lysine via the pipecolate pathway.[1] This pathway is distinct from the primary saccharopine pathway for lysine degradation.

Caption: L-Lysine catabolism via the pipecolate pathway.

Bacterial Siderophore Activity Workflow

In some bacteria, this compound may act as a siderophore, a small molecule that chelates iron from the environment for bacterial uptake, which is crucial for their growth and virulence.[1]

Caption: General workflow of bacterial iron acquisition via siderophores.

Conclusion

This compound presents a molecule of considerable interest for drug discovery and development. While some fundamental physicochemical properties such as molecular weight and melting point are documented, there is a notable gap in the publicly available experimental data for its pKa, logP, and aqueous solubility. The standardized protocols provided herein offer robust methodologies for the experimental determination of these crucial parameters. A thorough characterization of these properties is essential for the rational design and development of new chemical entities based on the this compound scaffold. Furthermore, its involvement in key biological pathways, such as lysine catabolism and bacterial iron acquisition, highlights potential areas for therapeutic intervention and further research.

References

- 1. Buy this compound | 13096-31-6 [smolecule.com]

- 3. Buy (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid | 96861-04-0 [smolecule.com]

- 4. Human Metabolome Database: Showing metabocard for L-trans-5-Hydroxy-2-piperidinecarboxylic acid (HMDB0029426) [hmdb.ca]

- 5. 5-Hydroxypipecolic acid | C6H11NO3 | CID 151730 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of 5-Hydroxypipecolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxypipecolic acid, a hydroxylated derivative of the non-proteinogenic amino acid pipecolic acid, has transitioned from a relatively obscure natural product to a molecule of significant interest in the fields of plant biology and medicinal chemistry. Initially identified in the mid-20th century, its role as a key precursor to the plant immune signal N-hydroxypipecolic acid (NHP) has revitalized research into its biosynthesis, chemical synthesis, and biological relevance. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 5-hydroxypipecolic acid, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its role in critical signaling pathways.

Discovery and History

The history of 5-hydroxypipecolic acid is intertwined with the broader exploration of pipecolic acid and its derivatives in natural sources. While pipecolic acid was first identified in plants in the early 1950s, the discovery of its hydroxylated form, 5-hydroxypipecolic acid, followed shortly after.

A pivotal moment in its history was the determination of its configuration from dates (Phoenix dactylifera) in 1957, which established its natural occurrence. Subsequent research in 1959 elucidated its formation from δ-hydroxylysine, providing early insights into its metabolic origins. For decades, it remained a compound of interest primarily to phytochemists. However, the discovery in the 2010s that its N-hydroxylated derivative, N-hydroxypipecolic acid (NHP), is a crucial mobile signal for systemic acquired resistance (SAR) in plants has dramatically elevated its scientific importance. This has spurred a renewed focus on the precise biosynthetic pathway leading to NHP, where 5-hydroxypipecolic acid's precursor, pipecolic acid, is a central intermediate.

Physicochemical and Spectroscopic Data

The unambiguous identification and characterization of 5-hydroxypipecolic acid rely on a combination of physicochemical and spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| IUPAC Name | 5-hydroxypiperidine-2-carboxylic acid | [1] |

| Melting Point | 235 °C | [1] |

| CAS Number | 13096-31-6 | [1] |

Table 1: Physicochemical Properties of 5-Hydroxypipecolic Acid

Spectroscopic analysis is essential for the structural confirmation of 5-hydroxypipecolic acid. The following tables summarize key spectroscopic data.

| Technique | Data | Reference |

| Mass Spectrometry (GC-MS) | Major Fragment Ions (m/z): 133, 116, 100, 88, 70 | [1] |

| Mass Spectrometry (MS/MS) | Precursor Ion (m/z): 146.0806 Major Fragment Ions (m/z): 100.0758, 82.0651 | [1] |

Table 2: Mass Spectrometry Data for 5-Hydroxypipecolic Acid

| Technique | Chemical Shift (ppm) | Reference |

| ¹³C NMR (D₂O) | Data for specific isomers can be found in the cited literature. General shifts are expected for a piperidine ring with carboxylic acid and hydroxyl functionalities. | [1] |

Table 3: ¹³C NMR Spectroscopic Data for 5-Hydroxypipecolic Acid

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch (alcohol) |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1725-1700 | C=O stretch (carboxylic acid) |

| 1640-1550 | N-H bend |

| 1200-1000 | C-O stretch (alcohol) |

Table 4: Characteristic Infrared (IR) Absorption Frequencies for 5-Hydroxypipecolic Acid

Experimental Protocols

Isolation from Plant Material (General Procedure)

This protocol outlines a general method for the extraction of piperidine alkaloids, including 5-hydroxypipecolic acid, from plant tissues.

Materials:

-

Dried and powdered plant material

-

Methanol

-

Hydrochloric acid (1 M)

-

Ammonia solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Chromatography columns (e.g., silica gel)

-

TLC plates and developing chambers

-

Appropriate solvents for chromatography (e.g., chloroform:methanol mixtures)

Procedure:

-

Macerate the powdered plant material in methanol for 24-48 hours at room temperature.

-

Filter the extract and concentrate under reduced pressure using a rotary evaporator.

-

Acidify the concentrated extract with 1 M HCl to a pH of approximately 2.

-

Wash the acidic solution with dichloromethane to remove non-polar compounds.

-

Basify the aqueous layer with ammonia solution to a pH of approximately 9-10.

-

Extract the basic solution with dichloromethane multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid fraction.

-

Purify the crude extract using column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Monitor the fractions by TLC and combine fractions containing the compound of interest.

-

Further purification can be achieved by recrystallization or preparative HPLC.

Chemical Synthesis of (2S,5S)-5-Hydroxypipecolic Acid Hydrochloride[2][3]

This method describes a facile synthesis starting from commercially available methyl pyroglutamate.

Materials:

-

Methyl pyroglutamate

-

Trimethylsulfoxonium iodide

-

Sodium hydride

-

Lithium iodide

-

Methanesulfonic acid

-

(S)-CBS-oxazaborolidine

-

Borane-dimethyl sulfide complex (BMS)

-

Trifluoroacetic acid (TFA)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Hydrochloric acid (in ether or dioxane)

-

Anhydrous solvents (THF, DCM)

Procedure:

-

Synthesis of β-keto sulfoxide: React methyl pyroglutamate with the ylide generated from trimethylsulfoxonium iodide and sodium hydride.

-

Formation of α-iodoketone: Treat the β-keto sulfoxide with lithium iodide and methanesulfonic acid in THF.

-

Asymmetric reduction: Reduce the α-iodoketone using (S)-CBS-oxazaborolidine as a catalyst and BMS as the reducing agent to yield the corresponding iodohydrin.

-

Boc protection and cyclization: Protect the amine with a Boc group, followed by intramolecular cyclization to form the piperidine ring.

-

Deprotection and salt formation: Remove the Boc group with TFA and then treat with HCl to afford (2S,5S)-5-hydroxypipecolic acid hydrochloride.

Signaling Pathways and Biological Role

The most well-characterized biological role of a close derivative of 5-hydroxypipecolic acid is as a precursor to N-hydroxypipecolic acid (NHP), a key signaling molecule in plant systemic acquired resistance (SAR). The biosynthesis of NHP from lysine is a multi-step enzymatic pathway.[2][3][4]

Caption: Biosynthesis of N-hydroxypipecolic acid (NHP) from L-lysine in plants.

While the direct biological activities of 5-hydroxypipecolic acid independent of its role as a precursor to NHP are less understood, its presence in various plant species suggests it may have other physiological roles. Further research is needed to explore these potential functions.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the chemical synthesis of 5-hydroxypipecolic acid.

References

- 1. 5-Hydroxypipecolic acid | C6H11NO3 | CID 151730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. l-lysine metabolism to N-hydroxypipecolic acid: an integral immune-activating pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]